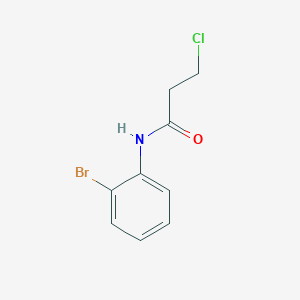

N-(2-bromophenyl)-3-chloropropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-bromophenyl)-3-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKXXDVNNYBJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Amide Chemistry and Significance of Substituted Anilides

Halogenated amides are a class of organic compounds that play a crucial role in organic synthesis and medicinal chemistry. The presence of halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The carbon-halogen bond can also serve as a reactive handle for further chemical transformations, including cross-coupling reactions and nucleophilic substitutions.

Substituted anilides, which are derivatives of aniline (B41778), are a prominent structural motif in a vast array of pharmaceuticals and biologically active compounds. The nature and position of the substituents on the aromatic ring can modulate the electronic and steric properties of the anilide, thereby fine-tuning its biological activity. The amide linkage itself is a key feature, providing structural rigidity and the capacity for hydrogen bonding, which is critical for molecular recognition at biological receptor sites. The strategic combination of a halogenated propionamide (B166681) and a substituted aniline in N-(2-bromophenyl)-3-chloropropanamide results in a molecule with inherent potential for further chemical exploration and development.

Overview of Emerging Research Areas for N 2 Bromophenyl 3 Chloropropanamide Analogues

Established Reaction Sequences for Propanamide Derivative Synthesis

The foundational method for synthesizing this compound is through amidation, a common and crucial reaction in organic chemistry.

The primary route to this compound involves the reaction of a substituted aniline (B41778), specifically 2-bromoaniline (B46623), with an acyl chloride. This N-acylation reaction is a well-established method for forming amide bonds. The process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases used in these reactions include potassium carbonate. The selection of an appropriate solvent is also critical for reaction efficiency.

A general representation of this reaction is the coupling of 2-bromoaniline with an acylating agent. The use of acyl chlorides like acetyl chloride for N-acetylation of anilines is a widely studied transformation. derpharmachemica.com This knowledge provides a basis for the synthesis of more complex amides.

For the synthesis of the target molecule, 3-chloropropionyl chloride is the specific acylating agent. This compound is a versatile chemical building block used in various applications, including pharmaceuticals and herbicides. nih.gov Its reaction with 2-bromoaniline directly yields this compound. The reactivity of 3-chloropropionyl chloride is influenced by the chloro-substituent on the propionyl chain. Continuous flow production methods for 3-chloropropionyl chloride itself have been developed to improve safety and efficiency, achieving high conversion rates in short reaction times. nih.govresearchgate.net

Advanced Synthetic Approaches and Reaction Condition Refinements

To enhance the efficiency and sustainability of this compound synthesis, advanced methodologies focusing on catalysis and reaction condition optimization are being explored.

The development of catalytic methods for amide bond formation is a significant area of research aimed at reducing waste and improving reaction conditions. While traditional methods often rely on stoichiometric amounts of activating reagents, catalytic approaches offer a more atom-economical alternative. ucl.ac.uk Various catalysts have been investigated for N-acylation reactions, including Lewis acids like zinc chloride and metal triflates. orientjchem.orgresearchgate.net Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have also been shown to be effective in facilitating N-acetylation of anilines, leading to high yields. derpharmachemica.com The use of such catalysts can accelerate the reaction and may allow for milder reaction conditions.

Interactive Data Table: Catalysts in N-Acylation Reactions

| Catalyst Type | Example(s) | Typical Reaction Conditions | Reference |

| Lewis Acid | ZnCl₂, Ga(OTf)₃ | Organic solvent, variable temperature | orientjchem.orgresearchgate.net |

| Phase Transfer Catalyst | TBAB, TEBAC | Biphasic system, often with a base like K₂CO₃ | derpharmachemica.com |

| Metal Catalyst | Palladium, Copper | Organic solvent | google.com |

The choice of solvent and reaction temperature are critical parameters that significantly influence the yield and purity of the product. Solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used for amidation reactions due to their ability to dissolve reactants effectively. ucl.ac.uk However, the trend is moving towards greener and safer solvents. hud.ac.uk

Temperature optimization is crucial; for instance, some reactions show significantly lower yields at room temperature compared to slightly elevated temperatures. researchgate.net Conversely, excessively high temperatures can lead to lower yields. researchgate.net The optimization process involves systematically varying the solvent and temperature to find the conditions that provide the highest yield and purity of this compound. One study on N-alkylation of dibromobenzimidazoles highlighted the importance of screening various solvent-base systems and temperatures to achieve optimal results. nih.gov

Interactive Data Table: Effect of Solvents on Amidation Reactions

| Solvent | Polarity | Boiling Point (°C) | Notes on Use in Amidation |

| Dimethylformamide (DMF) | Polar aprotic | 153 | Commonly used, good solubilizing power |

| Dichloromethane (DCM) | Polar aprotic | 39.6 | Common, but environmental concerns exist |

| Acetonitrile | Polar aprotic | 82 | Effective solvent for N-acylation |

| Tetrahydrofuran (THF) | Polar aprotic | 66 | Used in facile amide synthesis |

| Water | Polar protic | 100 | Explored in green chemistry approaches |

Exploration of Green Chemistry Principles in Halogenated Propanamide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, this involves several key considerations.

One major focus is the replacement of hazardous solvents with more environmentally benign alternatives. hud.ac.uk Water is an ideal green solvent, and some N-acylation reactions have been successfully carried out in aqueous media. orientjchem.org Solvent-free, or solid-state, reactions represent another green approach, eliminating the need for solvents altogether. researchgate.net

Chemical Reactivity and Mechanistic Investigations of N 2 Bromophenyl 3 Chloropropanamide

Amide Bond Hydrolysis and Degradation Mechanisms

The amide bond in N-(2-bromophenyl)-3-chloropropanamide is relatively stable but can be cleaved through hydrolysis under forceful acidic or basic conditions, typically requiring heat. byjus.commasterorganicchemistry.com This process breaks the C-N bond, yielding a carboxylic acid and an amine.

Under acidic conditions , the carbonyl oxygen of the amide is first protonated by an acid (e.g., H₃O⁺). This protonation makes the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of the amine (as its ammonium (B1175870) salt) leads to the formation of 3-chloropropanoic acid and 2-bromoanilinium ion. khanacademy.org

Under basic conditions , a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon of the amide. allen.in This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the amide anion (⁻NH-Ar), which is a very poor leaving group. This step is typically the rate-limiting step. The expelled amide anion immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and 2-bromoaniline (B46623). byjus.comallen.in An acidic workup is required to protonate the carboxylate and obtain the final 3-chloropropanoic acid product.

Other degradation pathways for similar haloacetamide compounds have been investigated, including reactions involving sulfite (B76179) and advanced oxidation processes. tandfonline.comnih.gov For instance, studies on haloacetamides in drinking water show they can decompose into the corresponding haloacetic acids via nucleophilic attack by hydroxide. nih.gov Reductive dehalogenation can also occur, where the C-Cl bond is cleaved, but this is a separate process from amide hydrolysis. researchgate.net

Interactive Table: Amide Hydrolysis of this compound

| Condition | Reagents | Products | Mechanism Steps |

| Acidic Hydrolysis | H₃O⁺, Heat | 3-Chloropropanoic acid + 2-Bromoanilinium ion | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of 2-bromoaniline (protonated). khanacademy.org |

| Basic Hydrolysis | NaOH, Heat, then H₃O⁺ workup | 3-Chloropropanoic acid + 2-Bromoaniline | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of amide anion. 4. Deprotonation of carboxylic acid. 5. Final protonation in workup. allen.in |

Electrophilic/Nucleophilic Aromatic Substitution on the Bromophenyl Moiety

The bromophenyl ring of the molecule can potentially undergo substitution reactions, but the feasibility and outcome depend on whether the attacking species is an electrophile or a nucleophile.

Electrophilic Aromatic Substitution (EAS) In electrophilic aromatic substitution, the benzene (B151609) ring acts as a nucleophile. The reactivity and regioselectivity (the position of substitution) are controlled by the existing substituents. masterorganicchemistry.com The this compound ring has two substituents to consider:

-Br (Bromo group): This is a weakly deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can stabilize the carbocation intermediate (sigma complex) through resonance. libretexts.org

-NHCO(CH₂)₂Cl (N-acylamino group): This is a moderately activating group and a strong ortho, para-director. wvu.edu The lone pair on the nitrogen atom can donate electron density into the ring via resonance, stabilizing the intermediate sigma complex formed during attack at the ortho and para positions. youtube.com

When both groups are present, the more powerful activating group, the N-acylamino group, dictates the position of substitution. It will direct incoming electrophiles to the positions ortho and para relative to itself (C4 and C6). The bromo group is at C2. Therefore, electrophilic attack is favored at C4 (para to the amide) and C6 (ortho to the amide). Steric hindrance from the adjacent bromo group at C2 might slightly disfavor attack at the C6 position, potentially making the C4 product the major isomer.

Nucleophilic Aromatic Substitution (SNAr) In nucleophilic aromatic substitution, the benzene ring acts as an electrophile. This reaction requires the ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halogen). wikipedia.orglibretexts.org

The this compound ring is not well-suited for SNAr reactions. The N-acylamino group is an electron-donating (activating) group for EAS, which means it makes the ring more electron-rich and thus deactivates it towards nucleophilic attack. masterorganicchemistry.com Without strong electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex, substitution of the bromine atom via the addition-elimination SNAr mechanism is highly unfavorable and would require extreme reaction conditions. masterorganicchemistry.comlibretexts.org

Dehydrohalogenation Processes and Alkene Formation Pathways

When this compound is treated with a strong, non-nucleophilic base, it can undergo an elimination reaction to form an alkene. This specific reaction is a dehydrohalogenation, involving the removal of a hydrogen atom and a chlorine atom to form a double bond. wikipedia.org

The most likely pathway is an E2 (Elimination Bimolecular) reaction . In this concerted mechanism, the base removes a proton from the carbon atom alpha to the carbonyl group (C2), while simultaneously the electrons from the broken C-H bond move to form a π-bond between C2 and C3, and the chloride ion is expelled from C3. msu.edulibretexts.org

This reaction is regioselective. The removal of a proton from C2 is favored because the resulting carbanion-like character in the transition state is stabilized by the adjacent electron-withdrawing carbonyl group. The product of this elimination is N-(2-bromophenyl)prop-2-enamide, an α,β-unsaturated amide. The formation of this conjugated system, where the new double bond is conjugated with the carbonyl group and the aromatic ring, provides a thermodynamic driving force for the reaction.

Competition between SN2 substitution and E2 elimination is common. wikipedia.org To favor elimination, conditions such as the use of a strong, sterically hindered base (e.g., potassium tert-butoxide) and higher temperatures are typically employed. msu.edu

Derivatization Strategies and Advanced Functionalization of N 2 Bromophenyl 3 Chloropropanamide

Rational Design Principles for Novel N-(2-bromophenyl)-3-chloropropanamide Derivatives

The rational design of novel derivatives of this compound is primarily guided by the objective of enhancing biological activity or optimizing physicochemical properties. A key strategy involves using the core structure as a template and introducing specific functional groups to modulate its interaction with biological targets. nih.gov Molecular docking, a computational tool, plays a significant role in this process by predicting the binding affinity and orientation of designed derivatives within the active site of a target protein, thereby guiding synthetic efforts toward compounds with higher potential for desired biological effects. researchgate.net

Another important design principle is bioisosteric replacement, where one functional group is substituted with another that possesses similar physical and chemical properties. spirochem.comctppc.org This strategy is employed to improve a compound's pharmacokinetic profile, enhance its metabolic stability, or reduce toxicity while retaining its therapeutic efficacy. ctppc.orgufrj.br For instance, modifying the phenyl ring or the chloropropyl chain can alter properties like lipophilicity and hydrogen bonding capacity, which are crucial for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. spirochem.comufrj.br

Key considerations in the rational design of this compound derivatives include:

Target-Oriented Modification: Altering functional groups to enhance specific interactions (e.g., hydrogen bonding, hydrophobic interactions) with a known biological target.

Pharmacokinetic Optimization: Adjusting the molecule's properties to improve its ADME characteristics. spirochem.com

Scaffold Hopping: Replacing parts of the molecular scaffold while maintaining key binding features to explore new chemical space and obtain novel intellectual property.

Introduction of Pharmacophores: Incorporating specific structural motifs known to be responsible for a particular biological activity.

| Design Principle | Objective | Example Approach |

|---|---|---|

| Target-Oriented Modification | Enhance binding affinity to a specific biological receptor or enzyme. | Introduce hydrogen bond donors/acceptors on the phenyl ring. |

| Bioisosteric Replacement | Improve metabolic stability and pharmacokinetic properties. spirochem.comctppc.org | Replace the bromo-substituent with a trifluoromethyl group. |

| Molecular Docking | Predict and optimize the interaction of derivatives with a target protein. researchgate.net | Computationally screen a virtual library of derivatives before synthesis. |

Selective Chemical Transformations at Distinct Functional Groups

The structure of this compound offers three primary sites for selective chemical modification: the chloropropyl chain, the bromo-substituted phenyl ring, and the amide nitrogen. This multifunctionality allows for a combinatorial approach to generating a wide array of derivatives.

The chlorine atom on the propyl chain is an excellent leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups. By reacting this compound with different nucleophiles, a diverse range of derivatives can be synthesized. For example, reaction with amines can introduce new amino functionalities, while reaction with thiols can lead to the formation of thioethers. These modifications can significantly alter the molecule's polarity, size, and biological activity. The reactivity of the chloropropyl chain provides a straightforward method for creating libraries of compounds for structure-activity relationship (SAR) studies. mdpi.com

The bromo-substituent on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce a wide range of substituents at this position. libretexts.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, enabling the formation of biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups. libretexts.orgyoutube.com This is particularly useful for extending the carbon framework of the molecule.

Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This is a powerful tool for synthesizing a variety of N-aryl derivatives, which are common motifs in pharmaceuticals.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of aryl alkynes. libretexts.org

The ability to perform these transformations makes the bromo-substituent a key site for significant structural diversification.

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura libretexts.org | Organoboron reagent (e.g., boronic acid) | Carbon-Carbon | Palladium(0) complexes |

| Buchwald-Hartwig wikipedia.orglibretexts.org | Amine | Carbon-Nitrogen | Palladium(0) complexes with phosphine (B1218219) ligands |

| Sonogashira libretexts.org | Terminal alkyne | Carbon-Carbon | Palladium(0) and Copper(I) co-catalyst |

The amide nitrogen in this compound is generally less reactive than the other functional groups. However, under specific conditions, it can undergo functionalization. While direct alkylation or arylation of the amide nitrogen can be challenging due to its lower nucleophilicity, modern catalytic methods have enabled such transformations. chemistryviews.org For example, nickel-photoredox catalysis has been shown to promote the arylation of amides under mild conditions. chemistryviews.org Additionally, more specialized reactions can be employed to transform the amide group itself. For instance, amides can be converted to nitriles through a process involving both C-C and C-N bond cleavage, offering a novel pathway for functionalization. chinesechemsoc.orgchinesechemsoc.org These advanced methods expand the possibilities for creating structurally unique derivatives that would be difficult to access through traditional synthetic routes.

Applications in Analytical Chemistry: Pre-column Derivatization for Enhanced Detection

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a technique used to modify an analyte to improve its detection or separation. sdiarticle4.com Pre-column derivatization involves chemically modifying the analyte before it is introduced into the HPLC system. sdiarticle4.com Molecules like this compound, or more commonly its derivatives, can be designed as derivatizing agents.

The key principle is to introduce a chromophore or fluorophore into the target analyte, which may otherwise lack a suitable group for UV-Visible or fluorescence detection. For example, a derivative of this compound could be synthesized to contain a highly conjugated system that absorbs strongly in the UV-Vis region. This derivatizing agent could then be reacted with a class of analytes (e.g., amines, thiols) to tag them with this chromophoric group, thereby significantly enhancing their detectability.

Furthermore, derivatization can be used to improve the performance of mass spectrometry (MS) detection. By introducing a group that is easily ionizable, the sensitivity of the analysis can be greatly increased. For instance, incorporating a moiety that readily forms a stable positive or negative ion in the MS source can lead to lower limits of detection. The presence of a bromine atom in the this compound scaffold can also be advantageous in MS, as its characteristic isotopic pattern can aid in the identification of derivatized analytes. nih.gov

Computational Chemistry and Theoretical Characterization of N 2 Bromophenyl 3 Chloropropanamide

Quantum Chemical Calculations for Electronic and Molecular Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in a static, gas-phase environment. These methods provide a foundational picture of electron distribution and geometric parameters.

Electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for predicting its reactivity. Key aspects of this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile youtube.comyoutube.com. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity researchgate.net.

For N-(2-bromophenyl)-3-chloropropanamide, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring and the lone pairs of the amide oxygen and nitrogen atoms. Conversely, the LUMO is likely distributed over the carbonyl group and the carbon-chlorine bond, indicating these sites are susceptible to nucleophilic attack.

Charge distribution analysis, often performed using methods like Mulliken population analysis, quantifies the partial atomic charges on each atom. This provides insight into the molecule's polarity and electrostatic potential. In this compound, the electronegative oxygen, nitrogen, chlorine, and bromine atoms are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms will exhibit partial positive charges.

Table 1: Theoretical Electronic Properties of this compound Note: The following data are representative values derived from typical DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory) and serve as an illustration of the expected electronic properties.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | 5.90 eV |

| Mulliken Charge on Carbonyl Carbon (C=O) | +0.58 e |

| Mulliken Charge on Carbonyl Oxygen (C=O) | -0.55 e |

| Mulliken Charge on Amide Nitrogen (N-H) | -0.62 e |

| Mulliken Charge on Chlorine (Cl) | -0.21 e |

| Mulliken Charge on Bromine (Br) | -0.09 e |

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For a flexible molecule like this compound, several conformers may exist due to rotation around single bonds, such as the C-N amide bond and the C-C bonds in the chloropropyl chain.

Theoretical calculations can identify the global minimum energy structure and the relative energies of other stable conformers. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. A common conformation for secondary amides involves a trans arrangement across the C-N bond due to lower steric hindrance. The orientation of the bromophenyl ring relative to the amide plane is another critical conformational feature.

Table 2: Selected Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound Note: These values are illustrative of results from geometry optimization calculations.

| Parameter | Bond Length (Å) | Parameter | Bond/Dihedral Angle (°) |

|---|---|---|---|

| C=O (carbonyl) | 1.231 | O=C-N Angle | 123.5 |

| C-N (amide) | 1.358 | C-N-C (aryl) Angle | 127.8 |

| C-Cl | 1.805 | C-C-Cl Angle | 110.2 |

| C-Br | 1.910 | C(aryl)-C(aryl)-Br Angle | 119.5 |

| N-H | 1.012 | C(aryl)-N-C(O)-C Dihedral | -175.4 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time, particularly in a biologically relevant environment like a solvent. nih.govdntb.gov.ua

MD simulations model the complex interactions between a solute (this compound) and surrounding solvent molecules (e.g., water). These simulations can reveal the formation and lifetime of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate solubility and stability.

In an aqueous environment, the amide group's N-H and C=O moieties are expected to act as hydrogen bond donors and acceptors, respectively, forming stable interactions with water molecules. The bromine and chlorine atoms may also participate in halogen bonding with electronegative atoms of the solvent. nih.gov Analyzing the radial distribution function (RDF) from an MD trajectory can quantify the probability of finding solvent molecules at a specific distance from atoms on the solute, highlighting key solvation shells.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating chemical reactions. researchgate.netnih.gov It allows for the prediction of reaction pathways, transition state structures, and the associated activation energies, providing a detailed mechanistic understanding. nih.gov

For this compound, a potential reaction of interest is the nucleophilic substitution of the chlorine atom by a nucleophile (e.g., a hydroxide (B78521) ion), or the hydrolysis of the amide bond. DFT calculations can be used to model the entire reaction coordinate. This involves:

Optimizing the geometries of the reactants and products.

Locating the transition state (TS) structure, which is the highest energy point along the reaction pathway.

Calculating the activation energy (the energy difference between the reactants and the TS), which is a key determinant of the reaction rate.

By comparing the activation energies for different possible pathways, DFT can predict which reaction mechanism is more likely to occur. mdpi.com

Table 3: Illustrative DFT-Calculated Relative Energies for a Hypothetical Nucleophilic Substitution Reaction Reaction: R-Cl + OH⁻ → R-OH + Cl⁻

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + OH⁻) | 0.0 (Reference) |

| Transition State (TS) | +22.5 |

| Products (N-(2-bromophenyl)-3-hydroxypropanamide + Cl⁻) | -15.8 |

This hypothetical data suggests the reaction is exergonic (energetically favorable) but has a significant activation barrier that would govern its speed.

Transition State Characterization and Activation Energy Calculations

Information regarding the transition state geometries and the energy barriers (activation energies) for potential reactions involving this compound is not documented. Such calculations are crucial for understanding the kinetics and mechanisms of chemical transformations, including its synthesis and potential degradation pathways.

Reaction Pathway Mapping and Energetic Profiles

Detailed mapping of reaction pathways, which would outline the step-by-step mechanism of chemical reactions involving this compound, is unavailable. Consequently, the energetic profiles that describe the energy changes along these reaction coordinates have not been determined.

Theoretical Prediction of Spectroscopic Signatures and Vibrational Modes

There are no published theoretical predictions of the spectroscopic signatures (such as IR, Raman, and NMR spectra) for this compound. Computational vibrational analysis, which identifies the characteristic vibrational modes of a molecule, has also not been reported. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

Structure Activity Relationship Sar and Structural Correlates of Biological Activity for N 2 Bromophenyl 3 Chloropropanamide Theoretical Frameworks

Principles of Quantitative Structure-Activity Relationships (QSAR) Applied to Halogenated Amides

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov For halogenated amides like N-(2-bromophenyl)-3-chloropropanamide, QSAR studies help in understanding how different structural modifications influence their biological effects.

QSAR models are built by first defining a set of molecular descriptors for a series of related compounds. These descriptors can be physicochemical properties (like lipophilicity, electronic effects, and steric parameters), or they can be derived from the 3D structure of the molecule. wikipedia.org The biological activity is then measured for each compound in the series. Finally, a mathematical equation is derived that relates the molecular descriptors to the biological activity. This equation can then be used to predict the biological activity of new, untested compounds. wikipedia.org

Several studies have highlighted the application of QSAR in understanding the activity of amides. For instance, a QSAR study on 43 amide repellents identified a four-descriptor model that could predict their repellency against Aedes aegypti with a high degree of accuracy. nih.gov The descriptors in this model were all related to the charge distribution over the molecule, indicating that this is a key factor in determining the repellency of these compounds. nih.gov

Another QSAR study on amide derivatives as xanthine (B1682287) oxidase inhibitors also demonstrated the utility of this approach. nih.gov By comparing linear and non-linear models, the researchers were able to develop a robust model that could predict the inhibitory effect of these compounds. nih.gov

The application of QSAR to halogenated amides is particularly relevant to this compound. The presence of both bromine and chlorine atoms in this molecule provides opportunities for a wide range of structural modifications. By systematically varying the position and nature of these halogen substituents, and by modifying other parts of the molecule, it is possible to generate a dataset of related compounds that can be used to build a QSAR model. This model could then be used to design new compounds with improved biological activity.

The following table provides an overview of the key steps involved in a typical QSAR study:

| Step | Description |

| 1. Data Set Selection | A set of structurally related compounds with known biological activity is selected. |

| 2. Molecular Descriptor Calculation | A variety of molecular descriptors are calculated for each compound in the data set. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area). |

| 3. Model Development | A mathematical model is developed that relates the molecular descriptors to the biological activity. This can be a linear model (e.g., multiple linear regression) or a non-linear model (e.g., support vector machine, random forest). nih.gov |

| 4. Model Validation | The predictive power of the model is assessed using a variety of statistical techniques. This is crucial to ensure that the model is not overfitted to the training data. |

| 5. Prediction | The validated model is used to predict the biological activity of new, untested compounds. |

Pharmacophore Modeling and Ligand-Based Design Concepts

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the 3D arrangement of essential features in a molecule that are responsible for its biological activity. patsnap.comnih.gov A pharmacophore can be thought of as a 3D "fingerprint" of a molecule that is recognized by its biological target. patsnap.com

There are two main approaches to pharmacophore modeling: ligand-based and structure-based. patsnap.com Ligand-based pharmacophore modeling is used when the 3D structure of the biological target is unknown. patsnap.com In this approach, a set of active molecules is superimposed, and the common chemical features are identified. These features are then used to build a pharmacophore model.

Structure-based pharmacophore modeling, on the other hand, is used when the 3D structure of the biological target is known. In this approach, the interactions between the target and a known active molecule are analyzed, and the key features responsible for binding are identified. These features are then used to build a pharmacophore model.

For this compound, a ligand-based approach could be used to develop a pharmacophore model. This would involve identifying a set of structurally related compounds with known biological activity and then using a computational program to identify the common chemical features. These features could include hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings. nih.gov

Once a pharmacophore model has been developed, it can be used in a variety of ways. For example, it can be used to screen large databases of compounds to identify new molecules that fit the pharmacophore and are therefore likely to have the desired biological activity. patsnap.com It can also be used to guide the design of new compounds with improved potency and selectivity. patsnap.com

The following table summarizes the key features of a pharmacophore model:

| Feature | Description |

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond. |

| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen atom to form a hydrogen bond. |

| Hydrophobic (HY) | A non-polar group that interacts favorably with other non-polar groups. |

| Aromatic (AR) | A planar, cyclic, conjugated system of atoms. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. |

| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. |

Influence of Halogen Substituents (Bromine, Chlorine) on Molecular Recognition and Binding Affinity

The presence of halogen substituents, such as bromine and chlorine, in a molecule can have a significant impact on its biological activity. nih.gov This is because halogens can participate in a variety of non-covalent interactions, including halogen bonds, which can influence how a molecule binds to its biological target. nih.gov

A halogen bond is a non-covalent interaction between a covalently bonded halogen atom and a Lewis base (an atom or group of atoms that can donate a pair of electrons). acs.org The strength of a halogen bond depends on the nature of the halogen atom and the Lewis base. In general, the strength of the halogen bond increases as the polarizability of the halogen atom increases (I > Br > Cl > F). acs.org

In the case of this compound, both the bromine and chlorine atoms have the potential to form halogen bonds. The bromine atom, being more polarizable than the chlorine atom, is likely to form stronger halogen bonds. acs.org These halogen bonds could play a crucial role in the binding of this compound to its biological target, thereby influencing its biological activity.

In addition to halogen bonding, the presence of halogen substituents can also affect the lipophilicity of a molecule. Lipophilicity is a measure of a molecule's ability to dissolve in fats, oils, and other non-polar solvents. youtube.com In general, the addition of a halogen atom to a molecule increases its lipophilicity. researchgate.net This can have a significant impact on the biological activity of a molecule, as it can affect its ability to cross cell membranes and reach its target. researchgate.net

The position of the halogen substituent can also be important. For example, a study on the antistaphylococcal activity of a series of mono-, di-, and trisubstituted chlorine derivatives found that the position of the chlorine atoms was decisive for significant activity. researchgate.net

The following table summarizes the key properties of bromine and chlorine that can influence their role in molecular recognition and binding affinity:

| Property | Bromine | Chlorine |

| Electronegativity (Pauling scale) | 2.96 | 3.16 |

| Van der Waals radius (Å) | 1.85 | 1.75 |

| Polarizability (ų) | 4.77 | 3.03 |

| Ability to form halogen bonds | Strong | Moderate |

Stereochemical Considerations for Enantioselective Biological Interactions

Stereochemistry plays a crucial role in the biological activity of many molecules. This is because biological targets, such as enzymes and receptors, are often chiral, meaning that they can distinguish between different stereoisomers of a molecule. As a result, different stereoisomers of a molecule can have different biological activities.

For this compound, the presence of a chiral center at the carbon atom attached to the chlorine atom means that it can exist as two enantiomers. These enantiomers are non-superimposable mirror images of each other. It is possible that these two enantiomers have different biological activities.

The enantioselective synthesis of α-halogenated amides is an active area of research. bohrium.com For example, a method for the enantioselective synthesis of α-halogenated α-aryl-β²,²-amino acid derivatives has been developed using an ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones. bohrium.com This method allows for the synthesis of these compounds with high levels of enantioselectivity. bohrium.com

Another study reported a highly enantioselective 2,3-allenylation of acyclic and cyclic α-imino carboxylates via a synergistic bimetallic Pd/Cu catalysis. bohrium.com This method provides access to optically active 2,3-butadienyl α-amino acid derivatives in high to excellent yields with excellent enantioselectivities. bohrium.com

The development of methods for the enantioselective synthesis of halogenated amides is important because it allows for the preparation of pure enantiomers, which can then be tested for their biological activity. This can provide valuable information about the stereochemical requirements for biological activity and can help in the design of more potent and selective drugs.

The following table summarizes the key concepts related to stereochemistry and enantioselectivity:

| Concept | Description |

| Chirality | A property of a molecule that is non-superimposable on its mirror image. |

| Enantiomers | A pair of stereoisomers that are non-superimposable mirror images of each other. |

| Diastereomers | Stereoisomers that are not mirror images of each other. |

| Enantioselectivity | The preference for the formation of one enantiomer over the other in a chemical reaction. |

| Asymmetric synthesis | A chemical reaction that produces a chiral product from an achiral starting material. |

Theoretical Hypotheses on Biological Potency and Selectivity Modulation

Based on the principles of QSAR, pharmacophore modeling, and the influence of halogen substituents, several theoretical hypotheses can be formulated regarding the modulation of the biological potency and selectivity of this compound.

Hypothesis 1: The position and nature of the halogen substituents are critical for biological activity.

The bromine and chlorine atoms in this compound are likely to be involved in key interactions with the biological target. Moving these substituents to different positions on the phenyl ring or the propanamide chain could significantly alter the binding affinity and, consequently, the biological activity. Furthermore, replacing bromine or chlorine with other halogens (e.g., fluorine or iodine) would be expected to modulate the activity due to differences in their size, electronegativity, and ability to form halogen bonds.

Hypothesis 2: The amide linkage is a key pharmacophoric feature.

The amide group in this compound is likely to be involved in hydrogen bonding interactions with the biological target. Modifications to the amide group, such as N-alkylation or replacement with a bioisostere, could disrupt these interactions and lead to a loss of activity.

Hypothesis 3: The stereochemistry at the α-carbon of the propanamide chain is important for biological activity.

As discussed in the previous section, the presence of a chiral center at the α-carbon of the propanamide chain means that this compound can exist as two enantiomers. It is hypothesized that these two enantiomers will have different biological activities, with one enantiomer being more active than the other.

The lipophilicity of this compound will influence its ability to cross cell membranes and reach its biological target. Modifications to the molecule that alter its lipophilicity, such as the addition or removal of hydrophobic groups, are likely to have a significant impact on its biological activity.

These hypotheses can be tested experimentally by synthesizing a series of analogs of this compound and evaluating their biological activity. The results of these studies would provide valuable information about the structure-activity relationship of this class of compounds and could guide the design of new compounds with improved potency and selectivity.

Biological Target Identification and Mechanistic Studies Non Clinical Focus for N 2 Bromophenyl 3 Chloropropanamide

Methodological Approaches for Non-Clinical Target Deconvolution

Target deconvolution, or target identification, is the process of finding the specific molecular binding partners of a bioactive compound. nih.gov A variety of experimental and computational techniques can be employed to achieve this for a small molecule like N-(2-bromophenyl)-3-chloropropanamide.

Affinity-based pull-down assays are a powerful method for isolating and identifying the binding partners of a small molecule from complex biological samples like cell lysates. sigmaaldrich.com This approach relies on creating a modified version of the compound, or a "probe," that can be immobilized on a solid support, such as resin beads. nih.gov

The process involves synthesizing an analog of this compound that incorporates a linker at a position that does not interfere with its biological activity. This linker is then used to covalently attach the probe to a resin. nih.gov When a cell lysate is incubated with these "drug beads," proteins that specifically bind to this compound are captured. nih.gov After washing away non-specific binders, the captured proteins are eluted and identified, typically using mass spectrometry. sigmaaldrich.com

Table 1: Illustrative Results from an Affinity-Based Pull-Down Experiment This table presents hypothetical data from a pull-down assay using an this compound probe to identify potential protein targets from a cell lysate.

| Protein ID (UniProt) | Protein Name | Enrichment Factor (Probe vs. Control) | Function |

| P04637 | Tumor suppressor p53 | 15.2 | Transcription factor, cell cycle regulation |

| P00533 | Epidermal growth factor receptor | 12.8 | Tyrosine kinase, cell signaling |

| Q09472 | Histone deacetylase 1 | 9.5 | Epigenetic regulation |

| P10275 | Cyclin-dependent kinase 1 | 8.1 | Cell cycle control |

Label-Free Methods for Direct Protein Interaction Assessment

Label-free techniques allow for the direct measurement of binding between a small molecule and a potential protein target in their native states, without the need for fluorescent or radioactive labels. mdpi.com These methods provide quantitative data on binding affinity and kinetics. nih.gov

One prominent label-free method is Surface Plasmon Resonance (SPR). mdpi.com In a hypothetical SPR experiment, a purified potential target protein would be immobilized on a sensor chip. Solutions containing varying concentrations of this compound would then be flowed over the chip. The binding interaction causes a change in the refractive index at the sensor surface, which is detected in real-time. mdpi.com This allows for the calculation of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. Another similar technique is Backscattering Interferometry (BSI), which measures interactions in solution without immobilization. nih.gov

Table 2: Hypothetical Kinetic Parameters for this compound Binding to a Target Protein This table shows sample data that could be generated from an SPR or BSI experiment to quantify the binding affinity of the compound to a purified protein.

| Target Protein | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) |

| Protein X | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

| Protein Y | 2.2 x 10⁴ | 8.8 x 10⁻³ | 400.0 |

| Protein Z | No significant binding detected | N/A | N/A |

Computational Prediction of Potential Biological Targets

Computational, or in silico, approaches are used to predict potential biological targets for a compound based on its chemical structure. alliedacademies.org These methods leverage large databases of known drug-target interactions and employ machine learning algorithms or docking simulations. nih.govntu.edu.sg

Chemogenomic approaches, such as those using multiple-category Bayesian models, compare the structural features (e.g., chemical fingerprints) of this compound to a vast library of compounds with known biological targets. nih.gov The algorithm then predicts a list of potential targets based on the principle that structurally similar molecules often bind to similar proteins. ntu.edu.sg Another approach is molecular docking, where the 3D structure of the compound is computationally fitted into the binding sites of various protein crystal structures to estimate binding affinity. nih.gov

Table 3: Example Output from a Computational Target Prediction for this compound This table provides an example of predicted protein targets for the compound using a hypothetical in silico screening tool.

| Predicted Target | Prediction Method | Confidence Score | Rationale |

| Mitogen-activated protein kinase | Ligand Similarity | 0.85 | Structural similarity to known kinase inhibitors |

| B-cell lymphoma 2 (Bcl-2) | Molecular Docking | -8.2 kcal/mol (Binding Energy) | Favorable predicted binding in the BH3 groove |

| Prostaglandin G/H synthase 2 | Pharmacophore Mapping | 0.79 | Matches key features of known COX-2 inhibitors |

In Vitro Mechanistic Studies of Biological Activity (Excluding Clinical Outcomes)

Once high-confidence targets are identified, in vitro mechanistic studies are performed to validate these targets and elucidate the compound's biological effects in controlled laboratory settings.

If a predicted target of this compound is an enzyme, its inhibitory activity can be directly measured. Enzyme inhibition assays quantify the reduction in an enzyme's catalytic activity in the presence of the compound. The potency of the inhibition is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%.

Further kinetic studies can be performed to determine the mode of action. By measuring enzyme kinetics at different substrate and inhibitor concentrations, it is possible to determine if the inhibition is competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), or uncompetitive.

Table 4: Illustrative Enzyme Inhibition Profile for this compound This table shows hypothetical results from in vitro enzyme assays testing the compound against a panel of purified enzymes.

| Enzyme Target | IC₅₀ (µM) | Mode of Inhibition |

| Kinase A | 0.52 | Competitive |

| Protease B | 15.8 | Non-competitive |

| Deacetylase C | > 100 | No significant inhibition |

Cellular Assays for Pathway Elucidation (e.g., Cell Viability, Proliferation in model systems)

Cellular assays are crucial for understanding how a compound's interaction with its target translates into a biological effect within a living cell. These assays can measure a wide range of cellular processes, such as cell viability, proliferation, apoptosis (programmed cell death), and changes in specific signaling pathways.

For example, if this compound is hypothesized to have antiproliferative effects, its impact on the growth of cancer cell lines can be measured. nih.gov Cells would be treated with increasing concentrations of the compound, and cell viability would be assessed after a set period. Such experiments help to confirm the compound's activity in a cellular context and can provide insights into the downstream consequences of target engagement.

Table 5: Hypothetical Antiproliferative Activity of this compound in a Cancer Cell Line This table demonstrates sample data from a cell viability assay (e.g., MTT or CellTiter-Glo) on a model cancer cell line.

| Cell Line | Treatment Duration | EC₅₀ (µM) |

| Human Colon Carcinoma (HCT116) | 72 hours | 2.5 |

| Human Breast Adenocarcinoma (MCF-7) | 72 hours | 7.1 |

| Normal Human Fibroblasts (NHF) | 72 hours | > 50 |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This modeling is instrumental in predicting the binding affinity and mode of action of a ligand with a protein.

Prediction of Receptor Binding Sites and Binding Modes

While specific molecular docking studies for this compound are not extensively detailed in the public domain, research on structurally similar compounds provides insights into potential interactions. For instance, studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have utilized molecular docking to explore their binding modes within the active sites of various receptors. nih.govnih.gov This type of analysis helps identify key amino acid residues that may be involved in forming hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. The prediction of these binding sites is a critical first step in understanding the compound's potential biological activity.

Analysis of Protein Conformational Changes upon Ligand Binding

The binding of a ligand to a protein can induce conformational changes in the protein's structure, which can either activate or inhibit its biological function. nih.gov Techniques such as 2D IR spectroscopy and dispersed vibrational echo spectroscopy can be employed to monitor these changes. nih.gov For example, studies on the unfolding of ubiquitin have demonstrated how these methods can track alterations in the protein's β-sheet structure upon external stimuli. nih.gov While direct studies on this compound are not available, it is hypothesized that its interaction with a target protein would similarly lead to conformational shifts, which could be modeled and analyzed to understand its mechanistic pathway.

Investigational Studies on Specific Biological Targets (e.g., Antimicrobial Pathways, Cancer Cell Line Mechanisms)

Preliminary research into compounds with similar chemical scaffolds has pointed towards potential antimicrobial and anticancer activities.

Advanced Spectroscopic Characterization Methodologies for N 2 Bromophenyl 3 Chloropropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the definitive structural analysis of N-(2-bromophenyl)-3-chloropropanamide, enabling the unambiguous assignment of protons and carbons within the molecule.

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment and connectivity of the hydrogen atoms. The aromatic protons of the 2-bromophenyl ring typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nature of the bromine atom and the amide group. The specific chemical shifts and coupling patterns are dictated by the ortho, meta, and para relationships between the protons.

The amide proton (N-H) is expected to resonate as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature, typically appearing in the range of δ 8.0-9.5 ppm. The protons of the 3-chloropropanamide moiety exhibit characteristic signals in the upfield region. The methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-C=O) are expected to appear as a triplet, while the methylene protons adjacent to the chlorine atom (Cl-CH₂-) will also likely be a triplet. The spin-spin coupling between these adjacent methylene groups would result in this triplet-of-triplets pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.5 | Multiplet | - |

| Amide-H (N-H) | 8.0 - 9.5 | Broad Singlet | - |

| -CH₂-C=O | ~2.8 | Triplet | ~6-7 |

| Cl-CH₂- | ~3.8 | Triplet | ~6-7 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, typically around δ 170 ppm. The aromatic carbons of the 2-bromophenyl ring will display multiple signals between δ 110 and 140 ppm. The carbon atom bonded to the bromine (C-Br) is expected to have a chemical shift in the lower end of this range, around δ 110-120 ppm, due to the heavy atom effect of bromine.

The aliphatic carbons of the 3-chloropropanamide chain are observed at higher field strengths. The methylene carbon attached to the chlorine atom (Cl-CH₂) would be more deshielded than the methylene carbon adjacent to the carbonyl group (-CH₂-C=O) due to the higher electronegativity of chlorine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic C-N | ~135-140 |

| Aromatic C-H | ~120-130 |

| Aromatic C-Br | ~110-120 |

| Cl-CH₂- | ~40 |

| -CH₂-C=O | ~35 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

To definitively establish the connectivity and spatial relationships within this compound, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For instance, a cross-peak between the signals of the -CH₂-C=O and Cl-CH₂- protons would confirm their adjacent positions in the propanamide chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the -CH₂-C=O and Cl-CH₂- groups by correlating them with their attached proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations between the amide proton and specific protons on the 2-bromophenyl ring could help to determine the preferred conformation of the molecule around the amide bond.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analyses

Vibrational spectroscopy provides valuable information about the functional groups and bonding arrangements within this compound.

The amide group gives rise to several characteristic absorption bands in the FT-IR and FT-Raman spectra, which are crucial for the identification of the compound.

N-H Stretching: A prominent band in the FT-IR spectrum, typically observed in the range of 3300-3500 cm⁻¹, corresponds to the N-H stretching vibration. The position and shape of this band can be influenced by hydrogen bonding.

Amide I Band (C=O Stretching): This is one of the most intense and characteristic bands in the IR spectrum of an amide, appearing in the region of 1630-1680 cm⁻¹. Its exact frequency is sensitive to the molecular environment and hydrogen bonding.

Amide II Band (N-H Bending and C-N Stretching): This band, found between 1510 and 1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide III Band: This is a more complex vibration involving C-N stretching and N-H bending, and it appears in the 1250-1350 cm⁻¹ region.

Table 3: Characteristic Amide Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) |

| N-H Stretch | 3300 - 3500 |

| Amide I (C=O Stretch) | 1630 - 1680 |

| Amide II (N-H Bend, C-N Stretch) | 1510 - 1570 |

| Amide III | 1250 - 1350 |

The presence of bromine and chlorine atoms in the molecule also gives rise to specific vibrational modes, although these are often weaker and can be more challenging to assign definitively.

C-Br Stretching: The stretching vibration of the carbon-bromine bond on the aromatic ring typically appears in the far-infrared region, generally between 500 and 600 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

C-Cl Stretching: The carbon-chlorine stretching vibration of the chloropropyl group is expected to be observed in the range of 600-800 cm⁻¹. The presence of rotational isomers (gauche and trans) around the C-C bonds of the side chain can lead to multiple C-Cl stretching bands, and their relative intensities may be dependent on the physical state (solid or solution) and the solvent.

The analysis of these halogen-specific absorptions in both FT-IR and FT-Raman spectra can provide valuable conformational information and further confirm the presence of these halogen atoms within the molecular structure.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₉H₉BrClNO, the exact molecular weight is a critical starting point for characterization. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a distinctive isotopic pattern in the mass spectrum, which is a key signature for identifying halogenated compounds. researchgate.netnih.gov

Ionization Methods (e.g., EI-MS, ESI-MS) and Their Application

The choice of ionization method is crucial as it influences the type of information obtained from the mass spectrum.

Electron Ionization Mass Spectrometry (EI-MS): This is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is valuable for structural elucidation. ucalgary.ca For this compound, EI-MS would be expected to show a molecular ion peak (M⁺˙) and numerous fragment ions, which can be pieced together to confirm the connectivity of the atoms.

Electrospray Ionization Mass Spectrometry (ESI-MS): In contrast, ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. ucalgary.ca This method is particularly useful for confirming the molecular weight of the parent compound with high accuracy. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts of this compound to aid in its identification.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) |

|---|---|

| [M+H]⁺ | 261.96288 |

| [M+Na]⁺ | 283.94482 |

| [M+NH₄]⁺ | 278.98942 |

| [M-H]⁻ | 259.94832 |

Fragmentation Pathways and Derivative Structural Confirmation

The fragmentation patterns observed in mass spectrometry provide a roadmap to the molecule's structure. For amides, a common fragmentation pathway involves the cleavage of the amide bond to form acylium ions. mdpi.com Based on the structure of this compound, several key fragmentation pathways can be proposed:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group, leading to the formation of a stable acylium ion.

Amide Bond Cleavage: Scission of the C-N bond can occur, leading to fragments corresponding to the bromophenylamine moiety and the chloropropionyl group.

Loss of Halogens: The loss of chlorine or bromine radicals or molecules (e.g., HCl) from the fragment ions can also be observed, further confirming the presence of these halogens. For instance, ortho-substituted halogenated phenyl compounds can undergo specific fragmentation involving the loss of the ortho halogen. mdpi.com

McLafferty Rearrangement: If applicable, this rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond.

By analyzing the m/z values of these fragments, the precise structure of this compound can be confidently confirmed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy promotes electrons from a ground state to a higher energy excited state. For this compound, two primary types of electronic transitions are expected:

π → π* Transitions: These transitions occur in the aromatic bromophenyl ring and the carbonyl group of the amide. They are typically high-energy transitions resulting in strong absorption bands.

n → π* Transitions: This transition involves the non-bonding (n) electrons of the oxygen atom in the carbonyl group being promoted to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths. For amides, the n → π* transition is typically observed around 215 nm. mdpi.com

The presence of the bromophenyl group and the amide linkage constitutes the chromophore system of the molecule. The exact position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands can be influenced by the solvent polarity. A detailed analysis of the UV-Vis spectrum allows for the characterization of the molecule's electronic structure.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Bromophenyl Ring, C=O | < 200 and ~250-280 |

| n → π* | C=O (Amide) | ~215 |

X-ray Diffraction for Solid-State Structural Determination and Crystal Packing Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming its molecular conformation in the solid state.

Beyond the individual molecule, this technique reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. The packing is governed by non-covalent interactions, which are crucial for the stability of the crystal structure. For this compound, the following intermolecular interactions are anticipated to be significant:

N-H···O Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). It is highly probable that molecules will be linked into chains or sheets via intermolecular N-H···O hydrogen bonds.

Halogen Bonding: The bromine and chlorine atoms can act as electrophilic regions (σ-holes) and participate in halogen bonding with nucleophilic atoms like oxygen.

π-π Stacking: The aromatic bromophenyl rings can interact through π-π stacking, further stabilizing the crystal lattice.

Analysis of the crystal packing provides insights into the physical properties of the solid material and the nature of its intermolecular forces. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within the crystal structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.